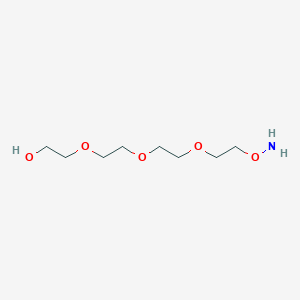
Aminooxi-PEG4-alcohol
Descripción general
Descripción
Aminooxy-PEG4-alcohol is a polyethylene glycol (PEG) derivative that contains an aminooxy group and a terminal alcohol group. The compound is known for its hydrophilic properties, which increase its solubility in aqueous media. The aminooxy group can react with aldehydes to form stable oxime bonds, making it a valuable reagent in bioconjugation and other chemical applications .
Aplicaciones Científicas De Investigación
Aminooxy-PEG4-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Mecanismo De Acción
Target of Action
Aminooxy-PEG4-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In ADCs, the compound serves as a linker between the antibody and the cytotoxic drug . In PROTACs, it acts as a linker between the ligand for an E3 ubiquitin ligase and the ligand for the target protein .
Mode of Action
In the context of ADCs, Aminooxy-PEG4-alcohol attaches the cytotoxic drug to the antibody . This allows the antibody to deliver the drug directly to the cancer cells, thereby reducing the impact on healthy cells .
For PROTACs, Aminooxy-PEG4-alcohol connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This enables the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway involved in the action of Aminooxy-PEG4-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, PROTACs can selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The result of the action of Aminooxy-PEG4-alcohol depends on its application. In ADCs, it enables the targeted delivery of cytotoxic drugs to cancer cells . In PROTACs, it allows for the selective degradation of target proteins .
Action Environment
The action environment of Aminooxy-PEG4-alcohol is primarily within cells, where it participates in the synthesis of ADCs and PROTACs . The compound’s efficacy and stability could potentially be influenced by various environmental factors within the cell, such as pH and the presence of other molecules.
Análisis Bioquímico
Biochemical Properties
Aminooxy-PEG4-alcohol plays a significant role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs . The aminooxy group can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Cellular Effects
The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can have profound effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Aminooxy-PEG4-alcohol itself does not exert effects at the molecular level. Instead, it serves as a linker in the synthesis of ADCs and PROTACs . The ADCs and PROTACs, once synthesized, can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Aminooxy-PEG4-alcohol in laboratory settings are largely dependent on the stability of the ADCs and PROTACs synthesized using it
Dosage Effects in Animal Models
The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can exhibit dosage-dependent effects in animal models .
Metabolic Pathways
Aminooxy-PEG4-alcohol is not directly involved in metabolic pathways. The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .
Transport and Distribution
The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can be transported and distributed within cells and tissues .
Subcellular Localization
The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can have specific subcellular localizations depending on their targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aminooxy-PEG4-alcohol is typically synthesized through a series of chemical reactions involving the introduction of the aminooxy group and the PEG chain. The process often involves the protection and deprotection of functional groups to ensure the stability and reactivity of the final product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Aminooxy-PEG4-alcohol involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to maintain the consistency and reliability of the product. The compound is usually stored at low temperatures to preserve its reactivity .
Análisis De Reacciones Químicas
Types of Reactions: Aminooxy-PEG4-alcohol primarily undergoes reactions with carbonyl compounds (aldehydes and ketones) to form oxime bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, reductants (for forming hydroxylamine linkages)
Conditions: Mild acidic or neutral pH, ambient temperature
Major Products:
Oxime Bonds: Formed through the reaction of the aminooxy group with aldehydes or ketones
Hydroxylamine Linkages: Formed in the presence of reductants
Comparación Con Compuestos Similares
Aminooxy-PEG4-acid: Contains a carboxylic acid group instead of an alcohol group.
Aminooxy-PEG4-amine: Contains an amine group instead of an alcohol group.
Uniqueness: Aminooxy-PEG4-alcohol is unique due to its terminal alcohol group, which allows for further derivatization or replacement with other reactive functional groups. This versatility makes it a valuable tool in various chemical and biological applications .
Propiedades
IUPAC Name |
2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c9-14-8-7-13-6-5-12-4-3-11-2-1-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZGGYJEHLUUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90762448 | |
| Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106492-60-8 | |
| Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


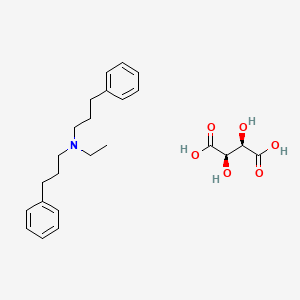
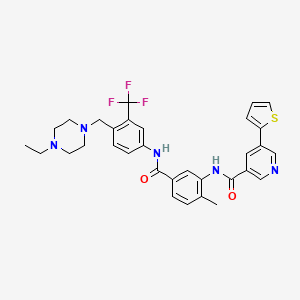
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
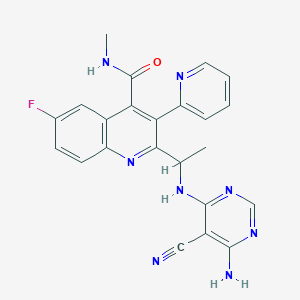

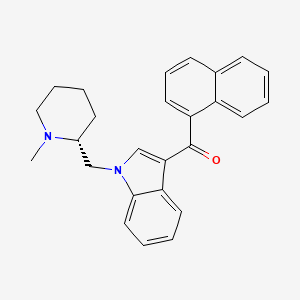
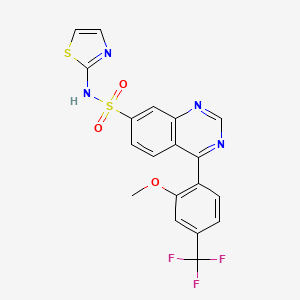

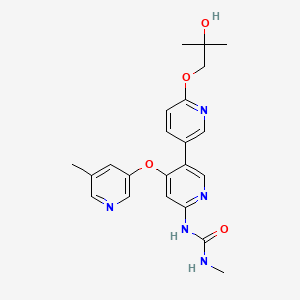

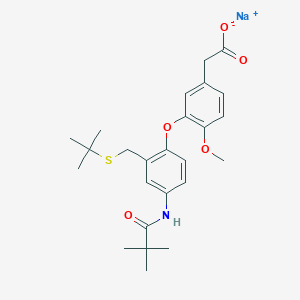
![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)
